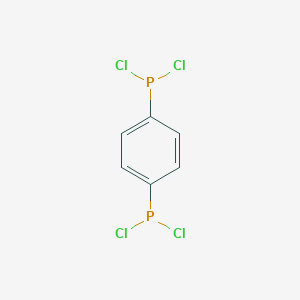

1,4-Bis(dichlorophosphino)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dichloro-(4-dichlorophosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl4P2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHQZYHUJQNOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400493 | |

| Record name | 1,4-BIS(DICHLOROPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10498-56-3 | |

| Record name | 1,4-BIS(DICHLOROPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Organophosphorus Compounds in Modern Chemistry

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, represent a cornerstone of modern chemistry. Their versatility is evident in their wide-ranging applications, from the development of life-saving pharmaceuticals and agricultural pesticides to their use as flame retardants and crucial ligands in catalysis. rsc.orgresearchgate.net The ability of phosphorus to exist in various oxidation states and coordination environments allows for the fine-tuning of the electronic and steric properties of these compounds, making them indispensable tools for chemists. rsc.org

In the realm of materials science, organophosphorus compounds are integral to the synthesis of polymers with enhanced thermal stability and flame-retardant properties. Furthermore, their role as ligands in coordination chemistry is paramount. By binding to metal centers, they can modulate the catalytic activity and selectivity of the resulting complexes, enabling the synthesis of complex molecules with high efficiency and precision.

Dichlorophosphine Ligands: a Profile of Unique Reactivity

Dichlorophosphine ligands, such as the two dichlorophosphino groups found in 1,4-Bis(dichlorophosphino)benzene, are a unique class of organophosphorus compounds. The presence of two chlorine atoms directly attached to the phosphorus atom renders the phosphorus center highly electrophilic. This high reactivity makes them valuable precursors for the synthesis of a wide array of other organophosphorus compounds.

The P-Cl bonds in dichlorophosphines are susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. This reactivity is the foundation for creating a diverse library of phosphine (B1218219) ligands with tailored electronic and steric properties. For instance, reaction with alcohols or amines can yield phosphonites and phosphonamidites, respectively. This adaptability makes dichlorophosphine ligands powerful building blocks in the design of sophisticated molecular architectures for catalysis and materials science.

A Historical Look at Arylenebis Dichlorophosphines

Direct Chlorination Routes

Direct chlorination methods offer a straightforward approach to synthesizing polydichlorophosphino benzenes, including the target compound this compound. These routes typically involve the use of powerful chlorinating agents like phosphorus pentachloride (PCl₅).

Chlorination of Diphosphinobenzene Derivatives with Phosphorus Pentachloride (PCl₅)

The chlorination of diphosphinobenzene derivatives using phosphorus pentachloride (PCl₅) is an effective method for producing bis(dichlorophosphino)benzenes. nih.govresearchgate.netresearchgate.net This reaction proceeds with high yields, even when multiple P-H bonds are present in the starting material. nih.govresearchgate.netresearchgate.net For instance, the chlorination of 1,2-diphosphinobenzene with PCl₅ results in the formation of 1,2-bis(dichlorophosphino)benzene in a high yield of 93%. nih.govresearchgate.netresearchgate.net This method has been successfully extended to synthesize other polydichlorophosphino benzenes, demonstrating its versatility. nih.govresearchgate.netresearchgate.net A mixture of phosphorus oxychloride (POCl₃) and PCl₅ can also serve as a potent chlorinating agent for a variety of compounds. indianchemicalsociety.com

The reaction of L-proline with PCl₅ has been studied, revealing that a 1:1 molar ratio selectively yields the salt [NH₂(CH₂)₃CHC(O)Cl][PCl₆]. unipi.it This highlights the selective nature of PCl₅ as a chlorinating agent under specific conditions.

High-Yield Synthesis Strategies for Polydichlorophosphino Benzenes

High-yield synthesis strategies have been developed for various polydichlorophosphino benzenes, which are valuable precursors for coordination polymers, organic wires, and metal-organic frameworks. nih.govresearchgate.net A notable example is the synthesis of 1,2,4,5-tetrakis(dichlorophosphino)benzene, which is prepared in a very good yield of 91% through the complete chlorination of the corresponding tetraphosphane with PCl₅. researchgate.net This method has also been successfully applied to produce 1,2,4-tris(dichlorophosphino)benzene with an 89% yield. nih.govresearchgate.net The synthesis of these highly functionalized benzenes opens up possibilities for creating complex coordination compounds and materials with unique electronic properties. nih.govresearchgate.net

| Product | Starting Material | Reagent | Yield | Reference |

| 1,2-Bis(dichlorophosphino)benzene | 1,2-Diphosphinobenzene | PCl₅ | 93% | nih.govresearchgate.netresearchgate.net |

| 1,2,4-Tris(dichlorophosphino)benzene | 1,2,4-Triphosphinobenzene | PCl₅ | 89% | nih.govresearchgate.net |

| 1,2,4,5-Tetrakis(dichlorophosphino)benzene | 1,2,4,5-Tetraphosphinobenzene | PCl₅ | 91% | researchgate.net |

Organometallic Routes via Lithium-Halogen Exchange

Organometallic routes, particularly those involving lithium-halogen exchange, provide an alternative and versatile pathway for synthesizing precursors to this compound and its analogues. This method relies on the generation of highly reactive organolithium intermediates.

Preparation of p-Dilithiobenzene Intermediates

The preparation of p-dilithiobenzene intermediates is a critical step in this synthetic approach. Lithium-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound, typically using an organolithium reagent like butyllithium. wikipedia.orgnumberanalytics.com The exchange rate is influenced by the halogen, with the trend being I > Br > Cl. wikipedia.org

The generation of 1,4-dilithiobenzene can be challenging. nih.gov While the reaction of 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene (B50087) with two equivalents of n-butyllithium often results in only mono-lithiation, the use of 1,4-diiodobenzene (B128391) with two molar equivalents of n-butyllithium allows for the isolation of 1,4-dilithiobenzene in excellent yield. nih.gov Theoretical studies on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium (B1224462) have provided insights into the reaction mechanism, suggesting an Sₙ2-type process where the solvent plays a crucial role. nih.gov

Subsequent Reaction with Chlorophosphines (e.g., Bis(diethylamino)chlorophosphine)

Once the dilithiobenzene intermediate is formed, it can be reacted with suitable chlorophosphines to introduce the desired phosphorus-containing functional groups. For example, the reaction of a lithiated intermediate with bis(diethylamino)chlorophosphine (B1222284) is a key step in the synthesis of phenylenebis(N,N,N',N'-tetraethylphosphinediamine) derivatives. wiley-vch.de In a typical procedure, a solution of the bromo-precursor in THF is cooled to -78°C, and n-butyllithium is added dropwise. wiley-vch.de After stirring, a solution of bis(diethylamino)chlorophosphine is added, and the reaction mixture is allowed to warm to room temperature. wiley-vch.de This method has been used to prepare 1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine) in a near-quantitative yield of 99%. wiley-vch.de

The resulting aminophosphine (B1255530) can then be converted to the corresponding dichlorophosphine by reaction with hydrogen chloride. wiley-vch.de

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| N,N,N',N'-tetraethyl(2-bromophenyl)phosphonous acid diamide (B1670390) / n-BuLi | Bis(diethylamino)chlorophosphine | 1,2-Phenylenebis(N,N,N',N'-tetraethylphosphinediamine) | 99% | wiley-vch.de |

Subsequent Reaction with Arylhalophosphines

The dilithiobenzene intermediates can also be reacted with various arylhalophosphines to create a range of bis(arylphosphino)benzene derivatives. This approach offers a modular way to introduce different aryl substituents on the phosphorus atoms. For instance, the reaction of a lithiated species with diphenylchlorophosphine is a common method to introduce diphenylphosphino groups. d-nb.info

In a related synthesis, 2,6-bis(diphenylphosphino)phenyl lithium was generated from the reaction of 2,6-bis(diphenylphosphino)bromobenzene with n-butyllithium. d-nb.info This demonstrates the utility of lithium-halogen exchange in creating reactive organolithium species that can be further functionalized. The choice of the arylhalophosphine allows for the tuning of the electronic and steric properties of the final ligand.

Synthesis of Substituted this compound Derivatives

The introduction of substituents onto the benzene (B151609) ring of this compound can significantly influence its chemical reactivity and physical properties. This section explores the design and synthesis of sterically encumbered derivatives and their application as precursors for generating low-coordinate phosphorus centers.

Design and Synthesis of Sterically Encumbered this compound Systems

The synthesis of sterically hindered this compound derivatives is a challenging yet crucial area of research. The presence of bulky substituents can enforce unusual geometries and stabilize reactive phosphorus-containing functional groups. While specific literature on the direct synthesis of sterically encumbered this compound is not abundant, the principles can be inferred from related systems.

A common strategy for introducing dichlorophosphino groups is the chlorination of the corresponding primary phosphines (ArPH₂) with reagents like phosphorus pentachloride (PCl₅). Therefore, the synthesis of a sterically hindered this compound would logically start from a sterically hindered 1,4-diphosphinobenzene. The synthesis of such a precursor would likely involve the reaction of a sterically hindered 1,4-dihalobenzene with a phosphinating agent.

For instance, the reaction of 1,2-diphosphinobenzene with PCl₅ has been shown to produce 1,2-bis(dichlorophosphino)benzene in high yield. nih.govresearchgate.net This suggests that a similar approach could be viable for the 1,4-isomer if the corresponding sterically hindered 1,4-diphosphinobenzene can be prepared. The steric bulk on the aromatic ring would be expected to influence the reaction conditions required for the chlorination, potentially requiring longer reaction times or higher temperatures.

Furthermore, the reaction of 1,2-bis(dichlorophosphino)benzene with sterically demanding primary amines has been explored, leading to the formation of 1,3-dichloro-2-aza-1,3-diphosphaindanes. researchgate.net This highlights the reactivity of the P-Cl bonds and suggests that similar reactions with sterically hindered this compound could lead to novel macrocyclic or cage-like phosphorus-containing structures.

Precursor Materials for Low-Coordinate Phosphorus Centers

This compound and its derivatives are valuable precursors for the synthesis of compounds containing low-coordinate phosphorus centers, such as phosphaalkenes (P=C) and diphosphenes (P=P). These species are of fundamental interest due to their unusual bonding and electronic properties.

The general approach to forming these low-coordinate species involves the dehydrochlorination or reductive coupling of the dichlorophosphine precursor. For example, the reaction of a dichlorophosphine with a suitable base can lead to the formation of a transient phosphinidene (B88843) (R-P:), which can then dimerize to form a diphosphene (B14672896) or react with other species to form phosphaalkenes.

While specific examples starting directly from this compound are not detailed in the provided search results, the utility of dichlorophosphine precursors is well-established. It is conceivable that the two dichlorophosphino groups in this compound could be independently or simultaneously converted into low-coordinate phosphorus functionalities. This could lead to the formation of interesting conjugated systems with a central benzene ring linking two phosphaalkene or diphosphene units, potentially giving rise to materials with novel optoelectronic properties. The steric and electronic nature of any substituents on the benzene ring would play a critical role in the stability and reactivity of these low-coordinate phosphorus centers.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

A key aspect of synthetic chemistry is the efficiency and practicality of a given method. This section provides a comparative analysis of the synthetic efficiency, yields, and potential scalability for the preparation of bis(dichlorophosphino)benzene isomers.

A notable study has reported a highly efficient method for the synthesis of various bis(dichlorophosphino)benzene derivatives through the chlorination of the corresponding primary phosphines with phosphorus pentachloride (PCl₅). nih.govresearchgate.net This method has been successfully applied to produce 1,2-bis(dichlorophosphino)benzene, 1,2,4-tris(dichlorophosphino)benzene, and 1,2,4,5-tetrakis(dichlorophosphino)benzene in excellent yields.

The reported yields for these syntheses are consistently high, demonstrating the efficiency of the chlorination method.

| Compound | Yield (%) | Reference |

|---|---|---|

| 1,2-Bis(dichlorophosphino)benzene | 93 | nih.govresearchgate.net |

| 1,2,4-Tris(dichlorophosphino)benzene | 89 | nih.govresearchgate.net |

| 1,2,4,5-Tetrakis(dichlorophosphino)benzene | 91 | nih.govresearchgate.net |

While specific yield data for the synthesis of this compound using this method is not explicitly provided in the search results, the high yields obtained for the other isomers suggest that a similar level of efficiency could be expected for the 1,4-isomer, provided the precursor 1,4-diphosphinobenzene is readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of this compound and its metal complexes. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity of atoms and the electronic environment of specific nuclei within a molecule.

³¹P NMR Spectroscopy for Phosphorus Environments

³¹P NMR spectroscopy is particularly crucial for studying phosphorus-containing compounds like this compound. The chemical shift (δ) of the phosphorus-31 nucleus is highly sensitive to its chemical environment, including its oxidation state, coordination number, and the nature of the substituents attached to it.

For the free ligand, this compound, the ³¹P NMR spectrum exhibits a single resonance, indicative of the two equivalent phosphorus atoms. Upon coordination to a metal center, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ), is observed. researchgate.net This shift provides direct evidence of complex formation and offers insights into the nature of the metal-phosphorus bond. The magnitude and direction of the coordination shift can be influenced by factors such as the nature of the metal, the other ligands in the coordination sphere, and the geometry of the complex. researchgate.net

For instance, in the formation of palladium(II) complexes with bidentate phosphine (B1218219) ligands, the exchange between the free and complexed ligand is often slow on the NMR timescale, resulting in separate signals for each species. nih.gov The integration of these signals can be used to determine the stoichiometry and formation constants of the resulting complexes. nih.gov Solid-state ³¹P NMR has also been employed to study the integrity and reactivity of related dichlorophosphoranes, revealing the presence of different species and their hydrolysis products. nih.gov

Table 1: Representative ³¹P NMR Data for this compound and Analogs

| Compound/Complex | Solvent | Chemical Shift (δ, ppm) | Reference |

| Dichlorotriphenylphosphorane | Dry Benzene | Not specified | nih.gov |

| Palladium(II) acetate (B1210297) with DPPF | CDCl₃ | Not specified | nih.gov |

| Palladium(II) acetate with DPPF | DMSO | Not specified | nih.gov |

¹H and ¹³C NMR Spectroscopy for Ligand and Complex Structure Elucidation

While ³¹P NMR focuses on the phosphorus atoms, ¹H and ¹³C NMR spectroscopy provide essential information about the organic backbone of the this compound ligand and its complexes.

The ¹H NMR spectrum of the free ligand is expected to show a characteristic signal for the aromatic protons on the benzene ring. Due to the symmetry of the molecule (p-disubstitution), a singlet or a simple multiplet pattern is anticipated. Upon coordination to a metal, the chemical shifts of these protons can be affected, although often to a lesser extent than the phosphorus signal. Downfield shifts in the proton resonances of organic ligands are commonly observed upon coordination to a metal center, indicating the formation of a coordination bond. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum of the free ligand will show distinct signals for the substituted and unsubstituted carbon atoms of the benzene ring. Similar to ¹H NMR, changes in the ¹³C chemical shifts upon complexation can help to confirm coordination and provide further structural details. researchgate.net For instance, in bismuth halide complexes with phenanthroline-based ligands, significant downfield shifts in the phenanthroline proton resonances are observed upon coordination. nih.gov

Table 2: General ¹H and ¹³C NMR Observations for Aromatic Ligands and Complexes

| Nucleus | Observation | Significance |

| ¹H | Aromatic protons show characteristic patterns. | Confirms the structure of the benzene ring. |

| ¹H | Downfield shifts upon coordination. nih.gov | Indicates ligand-to-metal bond formation. |

| ¹³C | Distinct signals for different carbon environments. | Provides information on the carbon framework. researchgate.net |

| ¹³C | Shifts upon complexation. | Corroborates coordination and structural changes. |

Paramagnetic NMR Studies of Metal Complexes

When this compound coordinates to a paramagnetic metal center (a metal with unpaired electrons), the resulting NMR spectra are significantly different from those of diamagnetic complexes. The unpaired electrons on the metal ion create a strong local magnetic field, which can cause large shifts in the NMR signals of the ligand nuclei, known as paramagnetic shifts. nih.govnih.gov

These paramagnetic shifts can be either contact shifts (through-bond interactions) or pseudocontact shifts (through-space interactions). Analyzing these shifts can provide valuable structural information, such as the distances and angles between the metal ion and the nuclei of the ligand. nih.gov Two-dimensional (2D) NMR techniques, such as COSY, are particularly useful in assigning the paramagnetically shifted resonances in these complex spectra. escholarship.org The large paramagnetic shifts and short relaxation times can complicate data acquisition, but specialized 1D and 2D NMR methods have been developed to overcome these challenges. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups and characterizing the bonding within this compound and its coordination complexes. These two techniques are often complementary, as some vibrational modes may be active in one technique but not the other. researchgate.netethz.ch

Identification of Characteristic Vibrational Modes of the Ligand

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. Key vibrational modes include:

P-Cl stretching vibrations: These typically appear in the low-frequency region of the spectrum and are indicative of the dichlorophosphino groups.

Aromatic C-H stretching vibrations: These are usually observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching vibrations: These give rise to characteristic bands in the 1600-1400 cm⁻¹ region. nist.gov

In-plane and out-of-plane C-H bending vibrations: These occur at lower frequencies and are also characteristic of the benzene ring.

The high symmetry of this compound (assuming a centrosymmetric conformation) can lead to the principle of mutual exclusion, where vibrations that are Raman active are IR inactive, and vice versa. ethz.ch A detailed analysis of the FT-IR and FT-Raman spectra, often aided by computational calculations, allows for the assignment of the observed fundamental bands to specific normal modes of the molecule. nih.gov

Table 3: General Regions for Characteristic Vibrational Modes of Substituted Benzenes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique(s) |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1400 | IR, Raman |

| In-plane C-H Bend | 1300 - 1000 | IR, Raman |

| Out-of-plane C-H Bend | 900 - 675 | IR |

| P-Cl Stretch | Lower frequency region | IR, Raman |

Spectroscopic Signatures in Metal-Ligand Coordination

Upon coordination of this compound to a metal center, changes in its vibrational spectrum provide clear evidence of complex formation. The most significant changes are typically observed for the vibrational modes involving the phosphorus atoms, as they are directly involved in bonding to the metal.

Changes may also be observed in the vibrational modes of the benzene ring, although these are generally less pronounced. These shifts can provide indirect evidence of the electronic effects of coordination being transmitted through the molecule. In some cases, the coordination can lead to a lowering of the ligand's symmetry, which may result in the appearance of new bands in the IR or Raman spectra that were previously forbidden. The analysis of these spectroscopic signatures is crucial for understanding the nature and strength of the metal-ligand bond. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of this compound through its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. docbrown.info The nominal molecular weight of this compound (C₆H₄Cl₄P₂) is 280 g/mol , calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³¹P). Due to the presence of four chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern resulting from the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This pattern is invaluable for confirming the presence of four chlorine atoms in the molecule and its fragments.

The fragmentation of this compound under EI conditions is governed by the cleavage of the weakest bonds and the formation of stable ions. The primary fragmentation pathways would likely involve the phosphorus-chlorine and carbon-phosphorus bonds.

Key expected fragmentation processes include:

Loss of a Chlorine Radical: A primary fragmentation step would be the loss of a single chlorine atom, leading to the formation of an [M - Cl]⁺ ion. This is a common pathway for chlorinated compounds.

Loss of PCl₂ Group: Cleavage of the C-P bond can result in the loss of a dichlorophosphino radical (•PCl₂) to form a [M - PCl₂]⁺ ion, or the loss of a dichlorophosphino group with the charge remaining on the fragment, [PCl₂]⁺.

Sequential Loss of Chlorine: Following the initial loss of one chlorine atom, subsequent losses of the remaining chlorine atoms can occur, leading to a series of peaks corresponding to [M - Cl₂]⁺, [M - Cl₃]⁺, and [M - Cl₄]⁺.

Benzene Ring Fragmentation: The aromatic ring is relatively stable, but at higher energies, it can fragment. docbrown.info The fragmentation of the phenyl group itself can lead to smaller charged species, though these are often less intense than the peaks from the initial losses of the phosphino (B1201336) groups or chlorine atoms. docbrown.infoyoutube.com For instance, the phenyl fragment ion [C₆H₄]⁺ could be observed.

Rearrangement Ions: As with many aromatic compounds, rearrangement ions may also be formed, complicating the spectrum but providing additional structural information. docbrown.info

Experimental and simulated EI mass spectra for the related isomer, 1,2-bis(dichlorophosphino)benzene, confirm these general fragmentation behaviors, showing characteristic losses of chlorine and PClₓ groups. researchgate.net The analysis of these patterns allows for the unambiguous identification of the compound and confirmation of its elemental composition and connectivity.

X-ray Diffraction (XRD) Crystallography

For 1,2-bis(dichlorophosphino)benzene, single-crystal XRD analysis revealed that it crystallizes from dichloromethane (B109758) at -40°C. researchgate.net The molecular structure confirms the planar benzene ring with the two dichlorophosphino (-PCl₂) groups attached to adjacent carbon atoms. The phosphorus atoms exhibit a pyramidal geometry, as expected. researchgate.net

Table 1: Selected Crystallographic Parameters for 1,2-Bis(dichlorophosphino)benzene (Data obtained for the ortho isomer serves as a model for the general structural features)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pca2₁ | researchgate.net |

| P-C Bond Length (Å) | ~1.86 | researchgate.net |

| P-Cl Bond Length (Å) | ~2.1 | researchgate.net |

| C-P-C Angle (°) | N/A | |

| Cl-P-Cl Angle (°) | ~100-103 | researchgate.net |

Note: The table presents generalized data based on the text description in the provided source. Exact values for each unique bond and angle would be found in the full crystallographic information file.

This compound is a classic bidentate ligand capable of coordinating to metal centers through its two phosphorus atoms. While it can act as a bridging ligand to form dinuclear complexes or coordination polymers, its derivatives, particularly where the chlorine atoms are replaced by organic groups (e.g., phenyl in DPPB - 1,4-bis(diphenylphosphino)benzene), are more commonly studied. The analysis of these related complexes via XRD provides a clear picture of the expected coordination geometries and bond parameters.

When chelating to a single metal center, diphosphine ligands derived from the benzene backbone typically form a seven-membered chelate ring. However, the rigid para substitution of this compound prevents it from acting as a chelating ligand to a single metal center. Instead, it is ideally suited to act as a bridging ligand, connecting two different metal centers.

In coordination complexes with related diphosphine ligands like 1,2-bis(diphenylphosphino)benzene (B85067), the metal center often adopts a distorted octahedral or square planar geometry. researchgate.net For example, in ruthenium(II) complexes, the coordination geometry is described as a distorted octahedron. researchgate.net The bond parameters, such as metal-phosphorus (M-P) and metal-ligand bond lengths and angles, are sensitive to the electronic and steric properties of the metal and the other ligands present.

In cis-[RuCl₂(dppe)(bipy)] (where dppe is a related diphosphine), the Ru-P bond distances are influenced by the ligand positioned trans to the phosphorus atom. researchgate.net For instance, the Ru-P bond is shorter when trans to a chloride ligand compared to when it is trans to a nitrogen atom from the bipyridine ligand, reflecting the different trans-influence of these ligands. researchgate.net In nickel complexes with a 1,2-bis(diphenylphosphino)benzene ligand, the Ni-S bond length was determined to be 2.191 Å, which is slightly longer than a typical Ni-O bond, a difference attributed to the larger atomic radius of sulfur. acs.orgacs.org

Table 2: Representative Bond Parameters in Metal Complexes with Related Diphosphine Ligands

| Complex/Ligand | Metal | Coordination Geometry | M-P Bond Length (Å) | Other Key Bond Lengths (Å) | Reference |

| [Ru(dppe)...] | Ru | Distorted Octahedral | 2.2998(9), 2.3166(9) | - | researchgate.net |

| [(IMes)Ni(Cp)(SAr)] / L₂=1,2-bis(diphenylphosphino)benzene | Ni | Semisandwich | - | Ni-S: 2.191 | acs.orgacs.org |

| [L₂(Me)Pd-SAr] / L₂=1,2-bis(diphenylphosphino)benzene | Pd | Square Planar (implied) | - | - | acs.orgacs.org |

Note: The data presented is for complexes of related diphosphine ligands (dppe, 1,2-bis(diphenylphosphino)benzene) to illustrate typical coordination parameters.

The solid-state packing of this compound and its complexes is dictated by a combination of weak intermolecular interactions. These include van der Waals forces, potential π-stacking, and weak hydrogen bonds like C-H···π or C-H···Cl interactions. rsc.orgresearchgate.net

Analysis of the crystal structure of the related 1,2-bis(dichlorophosphino)benzene isomer reveals specific and influential intermolecular forces. researchgate.net A notable feature is the formation of a centrosymmetric dimer in the crystal lattice, which is stabilized by a P···Cl van der Waals interaction. researchgate.net This indicates that direct interactions involving the phosphorus and chlorine atoms can be significant structure-directing elements.

In crystals of benzene and its derivatives, C–H···π interactions and π-stacking are common packing motifs. rsc.orgnih.gov For benzene itself, weak C–H···π hydrogen bonds are the primary forces in crystal packing, while significant π-stacking is absent. rsc.orgresearchgate.net The introduction of substituents, like the -PCl₂ groups, alters the electronic properties and steric profile of the molecule, which in turn influences these interactions. The electron-withdrawing nature of the dichlorophosphino groups would polarize the benzene ring, potentially favoring specific packing arrangements like slipped-parallel or T-shaped π-stacking to minimize electrostatic repulsion.

Furthermore, weak hydrogen bonds of the type C-H···Cl, where the chlorine atoms on the phosphino groups act as hydrogen bond acceptors, could also play a role in stabilizing the crystal lattice. The crystal packing of this compound would therefore be a balance between optimizing van der Waals contacts, minimizing steric hindrance between the bulky PCl₂ groups of adjacent molecules, and establishing favorable, albeit weak, C-H···π and C-H···Cl interactions. nih.gov

Coordination Chemistry of 1,4 Bis Dichlorophosphino Benzene

Role as a Ligand in Transition Metal Complexation

Diphosphine ligands are prized in coordination chemistry for their ability to form stable complexes with a wide array of transition metals. The phosphorus atoms act as soft Lewis bases, donating their lone pair of electrons to form strong sigma bonds with metal centers. Ligands derived from the 1,4-bis(dichlorophosphino)benzene framework, most notably 1,4-bis(diphenylphosphino)benzene (B73501), are used to synthesize robust transition metal complexes. These complexes are valuable in fields ranging from materials science to catalysis. acs.org For instance, dinuclear gold(I) complexes built on a 1,4-bis(diphenylphosphino)benzene framework have been designed and synthesized, exhibiting unique photophysical properties. nih.gov

The coordinating behavior of a diphosphine ligand is fundamentally governed by the geometry and flexibility of the spacer connecting the two phosphorus atoms. In the case of this compound and its derivatives, the rigid benzene (B151609) ring and the para (1,4) positioning of the phosphino (B1201336) groups are the key design elements.

This arrangement places the two phosphorus donor atoms far apart on opposite sides of the benzene ring. Consequently, it is sterically impossible for the ligand to coordinate to a single metal center in a chelating fashion. Instead, this ligand is exclusively a bridging ligand . This inherent structural constraint forces it to span between two different metal centers, leading to the formation of binuclear complexes or extended one-dimensional coordination polymers. rsc.org

This behavior is in stark contrast to its isomer, 1,2-bis(diphenylphosphino)benzene (B85067), where the ortho positioning of the phosphine (B1218219) groups allows it to readily form a stable five-membered chelate ring with a single metal ion. nih.govacs.org The distinct coordination modes of the para and ortho isomers underscore the critical role of ligand backbone design in directing the architecture of the final metal complex. The use of 1,4-bis(diphenylphosphino)benzene has been shown to be effective in stabilizing polynuclear copper-chalcogenide cores by acting as an intramolecular bridge between copper centers.

Synthesis and Characterization of Specific Metal Complexes

As established, well-characterized complexes involving the 1,4-phenylene diphosphine backbone are typically synthesized using stable derivatives like 1,4-bis(diphenylphosphino)benzene (dppbz). The following sections describe complexes formed with this representative ligand.

The bridging nature of the 1,4-diphosphinobenzene ligand is well-exemplified in its complexes with copper(I). The reaction of 1,4-bis(diphenylphosphino)benzene with a suitable copper(I) salt results in a dicopper(I) species, [{Cu(μ-dppbz)(NCMe)₂}₂][BF₄]₂, which adopts a cyclophane-like structure where two copper centers are bridged by two diphosphine ligands. rsc.org In other systems, this ligand has been shown to stabilize large polynuclear clusters, such as [Cu₁₆Se₄(SePh)₈(μ-dppbz)₄], by linking multiple copper atoms.

While specific examples for Palladium(II) are less detailed in the provided context, ligands of this type are crucial in palladium-catalyzed cross-coupling reactions. wikipedia.org Given the established coordination principles, the formation of bridged, binuclear palladium(II) complexes is the expected outcome.

The 1,4-bis(diphenylphosphino)benzene framework is effective for constructing multinuclear gold complexes. Dinuclear gold(I) complexes have been synthesized using this bridging ligand. nih.gov Typically, the reaction of two equivalents of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with one equivalent of 1,4-bis(diphenylphosphino)benzene yields a linear, binuclear complex of the type [Au₂Cl₂(μ-dppbz)]. In such complexes, each gold atom is coordinated to one phosphorus atom and one chloride ion. These binuclear structures can exhibit interesting photophysical properties, sometimes influenced by aurophilic (Au···Au) interactions, which are weak attractive forces between the gold centers. nih.gov

The synthesis of a dinitrosyliron complex bridged by 1,4-bis(diphenylphosphino)benzene (referred to in the study as DPPB) provides a clear example of its coordination with iron. researchgate.net The reaction of Fe(NO)₂(CO)₂ with the diphosphine ligand yielded the linear dinuclear species Fe₂(μ-DPPB)(NO)₄(CO)₂. researchgate.net This demonstrates the ligand's capacity to connect two iron centers, consistent with its bridging nature. researchgate.net Although involving ruthenium, the structural characterization of {Ru₃(CO)₁₁}₂(μ-dppbz) further confirms that this ligand bridges group 8 metal carbonyl units. researchgate.net

Direct examples of discrete Cobalt(0) complexes with this ligand are scarce in the literature. However, hybrid polymers incorporating cobalt have been formed using derivatives of 1,4-bis(diphenylphosphino)benzene. vdoc.pub Based on the behavior observed with iron, it is anticipated that 1,4-bis(diphenylphosphino)benzene would react with cobalt carbonyl precursors to form analogous bridged, binuclear cobalt complexes.

Data on Metal Complexes with 1,4-Diphosphinobenzene Ligands

The following table summarizes the types of complexes formed with 1,4-bis(diphenylphosphino)benzene (dppbz), which serves as a stable model for the coordination of this compound.

| Metal Ion | Example Complex Formula | Coordination Mode | Structural Description | Reference(s) |

| Copper(I) | [{Cu(μ-dppbz)(NCMe)₂}₂][BF₄]₂ | Bridging | Binuclear, Cyclophane-like | rsc.org |

| Copper(I) | [Cu₁₆Se₄(SePh)₈(μ-dppbz)₄] | Bridging | Polynuclear Cluster | |

| Gold(I) | [Au₂(Carb)₂(μ-dppbz)] | Bridging | Binuclear, Linear | nih.gov |

| Iron(0) | [Fe₂(μ-dppbz)(NO)₄(CO)₂] | Bridging | Binuclear, Linear | researchgate.net |

| Ruthenium(0) | [{Ru₃(CO)₁₁}₂(μ-dppbz)] | Bridging | Binuclear (Cluster-linked) | researchgate.net |

Platinum(II) Complexes

Platinum(II) centers, with their d⁸ electron configuration, typically favor a square planar coordination geometry. The interaction of these metal ions with phosphine ligands is a cornerstone of organometallic chemistry, leading to a vast array of complexes with applications in catalysis and materials science.

The reaction of platinum(II) precursors, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with diphosphine ligands is a common route to synthesize platinum-phosphine complexes. In the case of this compound, its rigid structure and the para-disposition of the two phosphine groups prevent it from acting as a chelating ligand to a single metal center. Instead, it functions as a bridging ligand, connecting two or more platinum centers to form binuclear or polynuclear species.

The electronic nature of the phosphine ligand plays a crucial role in the properties of the resulting platinum complex. The dichlorophosphino groups in this compound are significantly more electron-withdrawing than the diphenylphosphino groups in dppbz. This is due to the high electronegativity of the chlorine atoms. Consequently, this compound is a weaker σ-donor and a stronger π-acceptor ligand compared to dppbz. This electronic difference is expected to influence the Pt-P bond lengths, with a stronger π-backbonding component potentially leading to shorter bonds. Furthermore, the reduced electron-donating ability of the dichlorophosphino ligand would render the platinum(II) center more electrophilic.

Table 1: Representative Bond Parameters in Platinum(II)-Diphosphine Complexes

| Complex | Pt-P Bond Length (Å) | Pt-Cl Bond Length (Å) | P-Pt-P Bite Angle (°) | Reference |

| [PtCl₂(dppm)] | 2.217(2) | 2.366(2) | ~73 | orientjchem.org |

| trans-[PtCl₂(PEt₃)₂] | 2.316 (avg) | 2.292 (avg) | N/A | |

| [Pt₂(μ-dppbz)₂Cl₄] (hypothetical/analogous) | Expected > 2.2 | Expected ~ 2.3 | ~180 (bridging) |

Note: Data for the dppbz complex is illustrative and based on typical values for similar bridged systems.

Complexes with f-block Elements (e.g., Uranyl, Thorium, Lanthanides)

The coordination chemistry of f-block elements, including the actinides (uranyl, thorium) and lanthanides, is dominated by their hard Lewis acidic nature. nih.gov This results in a strong preference for coordination with hard donor atoms like oxygen and nitrogen. The interaction with softer donor ligands such as phosphines is less common and often requires specific reaction conditions, such as the strict exclusion of water, to prevent ligand hydrolysis and the formation of more stable phosphine oxide complexes. nih.gov

Despite this general trend, a number of phosphine complexes of thorium and uranium have been synthesized and characterized, demonstrating that f-block elements can indeed coordinate to phosphorus. nih.govnih.gov These complexes often involve chelating phosphines or are formed under anhydrous conditions.

The coordination of this compound with f-block elements is anticipated to be challenging due to the hard-soft mismatch. However, its bridging nature could facilitate the formation of polynuclear or polymeric structures. It is plausible that the ligand could bridge multiple f-block metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The highly reactive P-Cl bonds in this compound would be susceptible to hydrolysis, likely leading to the in-situ formation of the corresponding bis(phosphine oxide) ligand, which would then coordinate strongly to the oxophilic f-block ions.

Lanthanide nitrates have been shown to react with bis(diphenylphosphino)methane (B1329430) dioxide to form various complexes, including ionic and binuclear species. nih.gov This suggests that the oxidized form of this compound could readily form stable complexes with lanthanides.

Table 2: Examples of f-Block Element Complexes with Phosphorus-Containing Ligands

| Metal | Ligand | Complex Type | Reference |

| Th, U | 4,5-dihydroxy-3,5-benzenedisulfonate (Tiron) | Mononuclear and polynuclear complexes with oxygen bridging | nih.gov |

| Ln | bis(diphenylphosphino)methane dioxide | Ionic and binuclear complexes | nih.gov |

| Th, U | 3-phenyl-4-benzoyl-5-isoxazolone and crown ethers | Synergistic extraction complexes | nih.gov |

Steric and Electronic Effects in Metal-Ligand Interactions

The coordination behavior of this compound is profoundly influenced by a combination of steric and electronic factors inherent to its structure.

Influence of Dichlorophosphino Groups on Coordination Behavior

The most significant electronic feature of this compound is the presence of the PCl₂ groups. The high electronegativity of chlorine atoms makes these groups strongly electron-withdrawing. This has two major consequences for the ligand's coordination properties:

Reduced σ-Donation: The electron density on the phosphorus atoms is significantly decreased, making the ligand a weaker σ-donor compared to its alkyl or aryl-substituted counterparts like dppbz. This will generally lead to weaker metal-ligand bonds, unless compensated by other factors.

Enhanced π-Acceptor Ability: The empty σ* orbitals of the P-Cl bonds can effectively accept electron density from filled d-orbitals of the metal in a process known as π-backbonding. This enhanced π-acidity can strengthen the metal-ligand bond, particularly with electron-rich metal centers.

Ligand Bite Angle and its Impact on Complex Geometry and Reactivity

The ligand bite angle, defined as the P-M-P angle in a chelated metal complex, is a critical parameter that influences the geometry and reactivity of the complex. cmu.eduwikipedia.org For this compound, the rigid phenyl spacer enforces a large separation between the two phosphorus atoms. If it were to chelate to a single metal center, it would enforce a bite angle of nearly 180°. This is highly unfavorable for most metal coordination geometries, which typically prefer bite angles around 90° for square planar and octahedral complexes, and around 109° for tetrahedral complexes. wikipedia.org

This inherent steric constraint is the primary reason why this compound acts as a bridging ligand. By coordinating to two different metal centers, the steric strain is relieved, and stable binuclear or polynuclear structures can be formed. The rigidity of the phenylene backbone ensures that the metal centers are held at a fixed distance and orientation relative to each other.

Table 3: Natural Bite Angles of Representative Diphosphine Ligands

| Ligand | Backbone | Natural Bite Angle (βn) (°) | Reference |

| bis(diphenylphosphino)methane (dppm) | -CH₂- | ~73 | orientjchem.org |

| 1,2-bis(diphenylphosphino)ethane (dppe) | -CH₂CH₂- | ~85 | wikipedia.org |

| 1,3-bis(diphenylphosphino)propane (dppp) | -CH₂CH₂CH₂- | ~91 | |

| 1,4-bis(diphenylphosphino)butane (dppb) | -CH₂CH₂CH₂CH₂- | ~94 | |

| 1,4-bis(diphenylphosphino)benzene (dppbz) | -p-phenylene | ~180 (bridging) |

Electronic Communication within Metal Centers

The rigid and conjugated π-system of the benzene ring in this compound provides an efficient pathway for electronic communication between the two metal centers it bridges. This through-ligand interaction can influence the redox properties and reactivity of the resulting binuclear complexes.

The extent of this electronic coupling can be studied using various techniques, including electrochemistry and spectroscopy. For instance, in a binuclear complex, the two metal centers may be oxidized or reduced at different potentials. The difference between these potentials can provide a measure of the electronic communication mediated by the bridging ligand. A larger potential separation suggests stronger coupling. The nature of the substituents on the phosphorus atoms (-Cl vs. -Ph) would also modulate the efficiency of this electronic communication.

Formation of Polynuclear and Polymeric Coordination Structures

As established, the inherent structural properties of this compound, namely its rigidity and the para-orientation of its donor groups, predispose it to the formation of polynuclear and polymeric coordination structures. nih.gov By acting as a molecular "linker," this ligand can connect multiple metal centers in a predictable fashion, leading to the self-assembly of extended networks.

The stoichiometry of the reaction, specifically the metal-to-ligand ratio, is a key factor in determining the final structure of the coordination polymer. For example, a 1:1 molar ratio of a metal precursor with two available coordination sites and this compound would be expected to form a linear one-dimensional chain. The use of metal centers with more available coordination sites or the inclusion of other ancillary ligands could lead to the formation of more complex two- or three-dimensional networks.

The principles of crystal engineering can be applied to design and synthesize coordination polymers with desired topologies and properties. The predictable geometry of the this compound linker makes it an attractive building block for the construction of functional materials, such as porous solids or materials with interesting electronic or catalytic properties. The formation of coordination polymers with related bridging ligands, such as 1,4-bis(imidazol-1-ylmethyl)benzene, has been extensively studied and showcases the rich structural diversity that can be achieved with such systems. nih.gov

Binuclear Complexes

The geometry of this compound, with its two phosphorus donor sites positioned at opposite ends of a rigid benzene ring, makes it an ideal bridging ligand for the formation of binuclear metal complexes. In these structures, two metal centers are held in close proximity, which can lead to interesting electronic and magnetic interactions, as well as unique catalytic properties.

While specific examples detailing the binuclear complexes of the unmodified this compound are not extensively documented in readily available literature, the coordination behavior of its derivatives provides significant insight. For instance, the related ligand 1,4-bis(diphenylphosphino)benzene (dppbz) readily forms binuclear complexes with a variety of transition metals, including gold, rhodium, and nickel. nih.govresearchgate.net In these complexes, the dppbz ligand bridges two metal centers, leading to structures with well-defined metal-metal distances. It is anticipated that this compound would exhibit similar bridging behavior, with the added potential for post-synthetic modification of the P-Cl bonds.

The dichlorophosphino groups are highly reactive and can be readily converted to other functional groups, such as phosphine oxides or by reaction with organometallic reagents to introduce various organic substituents. These modifications can be used to tune the steric and electronic properties of the ligand, thereby influencing the structure and reactivity of the resulting binuclear complexes.

One-Dimensional Coordination Polymers

The ability of this compound to act as a linear and rigid bridging ligand extends beyond the formation of discrete binuclear species to the construction of one-dimensional (1D) coordination polymers. In these materials, the ligand systematically links metal centers to form infinite chains. The properties of these polymers, such as their thermal stability, luminescence, and catalytic activity, are highly dependent on the nature of the metal ions and the coordination environment.

The formation of 1D coordination polymers with diphosphine ligands is a well-established strategy in supramolecular chemistry. researchgate.netcsulb.edunih.gov For example, ligands with similar linear and rigid backbones have been shown to form 1D chains with various metal ions. The para-disposition of the phosphine groups in this compound is particularly conducive to the formation of linear, extended structures.

A recent study on the synthesis of benzene derivatives with multiple dichlorophosphino groups highlights that these compounds are valuable precursors for coordination polymers. alfa-chemistry.com The intermolecular interactions observed in the solid-state structure of related compounds, such as 1,2,4,5-tetrakis(dichlorophosphino)benzene, suggest a propensity for the formation of extended networks. acs.org Although direct examples of 1D coordination polymers based on this compound are not explicitly detailed, the principles of crystal engineering strongly support its potential in this area. The reaction of this compound with metal halides or other suitable metal precursors under appropriate conditions is expected to yield 1D polymeric chains.

The table below provides a hypothetical representation of potential 1D coordination polymers that could be formed with this compound and various metal ions, based on known coordination chemistry principles.

| Metal Ion (M) | Expected Coordination Geometry | Potential Polymer Structure |

| Ag(I) | Linear | Zig-zag or linear chains |

| Cu(I) | Tetrahedral | Helical or ladder-like chains |

| Pd(II) | Square Planar | Linear chains |

| Pt(II) | Square Planar | Linear chains |

Metal-Organic Frameworks (MOFs) Derived from Dichlorophosphino-Substituted Benzenes

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. The use of phosphine-based linkers in MOF synthesis is a growing area of research, offering access to materials with unique catalytic and adsorptive properties. alfa-chemistry.comnih.gov Dichlorophosphino-substituted benzenes, including this compound, are promising candidates for the construction of novel MOFs. acs.org

The reactive P-Cl bonds of these linkers can be utilized in several ways. They can directly coordinate to metal centers, although this is less common due to the hard-soft acid-base mismatch between hard metal ions typically used in MOF synthesis and the softer phosphorus donors. More commonly, the dichlorophosphino groups are first functionalized to create more suitable linkers. For example, they can be oxidized to phosphonic acids or reacted with organic groups to create multitopic phosphine or phosphinate linkers. acs.org

Phosphine-containing MOFs have shown promise in a variety of applications. The phosphorus sites can act as catalytic centers or be post-synthetically modified to introduce other functionalities. acs.org The porosity of the MOF structure allows for size- and shape-selective catalysis and separation.

While specific MOFs constructed directly from this compound are yet to be widely reported, the synthesis of MOFs from related phosphine-based linkers demonstrates the feasibility of this approach. For instance, MOFs have been successfully synthesized using triarylphosphine-derived tricarboxylate linkers. acs.org The general strategies for synthesizing low-valent MOFs using phosphine linkers have also been outlined, highlighting the importance of air-free techniques and the use of specific modulators and solvents. nih.gov

The table below summarizes the potential of dichlorophosphino-substituted benzenes as precursors for MOF synthesis.

| Precursor Ligand | Functionalization Strategy | Resulting MOF Linker | Potential Applications |

| This compound | Oxidation | 1,4-Benzenediphosphonic acid | Gas storage, ion exchange |

| This compound | Reaction with Grignard reagents | 1,4-Bis(dialkyl/diarylphosphino)benzene | Catalysis, sensing |

| 1,2,4,5-Tetrakis(dichlorophosphino)benzene | Hydrolysis and oxidation | Benzene-1,2,4,5-tetraphosphonic acid | Proton conductivity, catalysis |

Catalytic Applications of 1,4 Bis Dichlorophosphino Benzene and Its Metal Complexes

Transition Metal-Catalyzed Organic Transformations

Phosphine (B1218219) ligands are a cornerstone of modern catalysis, playing a pivotal role in modulating the properties of transition metal catalysts. numberanalytics.comcfmot.de Their effectiveness stems from a unique combination of steric and electronic properties that can be finely tuned to optimize catalytic performance. numberanalytics.comcatalysis.blog

The electronic nature of a phosphine ligand, specifically its ability to donate or accept electron density, significantly influences the reactivity of the metal center. numberanalytics.com Electron-donating phosphines increase the electron density on the metal, which can facilitate key steps in catalytic cycles, such as oxidative addition. Conversely, the steric bulk of the ligand, often quantified by the Tolman cone angle, can control the coordination environment around the metal, influencing the selectivity of the reaction by dictating how substrates approach the metal center. numberanalytics.comcfmot.de By systematically modifying the substituents on the phosphorus atom, chemists can create a library of ligands with a wide range of electronic and steric profiles, allowing for the rational design of catalysts for specific applications. catalysis.blog This versatility makes phosphine ligands indispensable in a multitude of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and carbonylation. cfmot.deprochemonline.com

Carbon-Carbon Bond Forming Reactions

Metal complexes derived from ligands based on the 1,4-bis(dichlorophosphino)benzene framework are effective catalysts for the formation of carbon-carbon bonds, a fundamental process in organic synthesis.

Cross-coupling reactions are powerful tools for constructing complex organic molecules from simpler precursors. Ligands derived from this compound, such as 1,4-bis(diphenylphosphino)benzene (B73501), are employed in several of these key transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. Palladium catalysts bearing phosphine ligands are commonly used. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. diva-portal.org The electronic and steric properties of the phosphine ligand can influence the reaction's scope and efficiency, enabling the coupling of a wide variety of substrates, including sterically hindered and electronically diverse partners. nih.govresearchgate.net The choice of base and solvent is also crucial for achieving high yields. diva-portal.orgnih.gov

Stille Coupling: The Stille reaction pairs an organotin compound with an organohalide or pseudohalide, catalyzed by a palladium-phosphine complex. libretexts.org The reaction is valued for its tolerance of a wide range of functional groups. libretexts.org The phosphine ligand is critical for stabilizing the active palladium(0) species and promoting the key steps of the catalytic cycle.

Sonogashira-Hagihara Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium-phosphine catalyst and a copper(I) co-catalyst. nih.gov The phosphine ligand's properties can influence the regioselectivity of the reaction when multiple reactive sites are present in the substrate. rsc.org For instance, in the coupling of di-iodinated purines, the choice of a monodentate or bidentate phosphine ligand can direct the alkynylation to a specific position. rsc.org Research has also demonstrated successful double Sonogashira cross-coupling reactions on substituted triiodobenzenes, leading to the formation of iodinated meta-terphenyls with high regioselectivity. nih.gov

Table 1: Examples of Cross-Coupling Reactions

| Reaction | Catalyst System | Substrate 1 | Substrate 2 | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium/Phosphine Ligand | Organoboron Compound | Organohalide | Biaryl, etc. |

| Stille | Palladium/Phosphine Ligand | Organotin Compound | Organohalide | Ketones, Biaryls, etc. libretexts.org |

| Sonogashira-Hagihara | Palladium/Phosphine Ligand, Copper(I) | Terminal Alkyne | Aryl/Vinyl Halide | Aryl/Vinyl Alkynes |

Carbonylation reactions introduce a carbonyl group into an organic molecule, a transformation of significant industrial importance. Palladium complexes featuring phosphine ligands are often employed as catalysts. For example, palladium complexes with bis(di-tert-butylphosphinomethyl)benzene have been shown to catalyze the methoxycarbonylation of activated aryl chlorides. rsc.org However, the reaction with less activated aryl chlorides can sometimes lead to side products. rsc.org The choice of alcohol as the nucleophile can also influence the outcome, with less nucleophilic alcohols promoting the desired carbonylation. rsc.org Studies on the carbonylation of ortho-phenylene dihalides with aminoethanols have demonstrated the potential for selective aminocarbonylation and alkoxycarbonylation, leading to the synthesis of amide-alcohols and amide-esters. mdpi.com

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a major advance in synthetic chemistry, offering more atom-economical and environmentally benign routes to complex molecules. sigmaaldrich.com Transition metal catalysts, often featuring phosphine ligands, are at the forefront of this field. beilstein-journals.org These catalysts can selectively cleave C-H bonds and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.combeilstein-journals.org For instance, platinum complexes with bis(dicyclohexylphosphino)ethane have been shown to activate the C-H bonds of benzene (B151609). acs.org Similarly, palladium catalysts supported on graphene oxide have been used for the C-H bond activation of benzene to produce biphenyl. rsc.org The development of directing groups, which can be part of the substrate or added as an auxiliary, has greatly expanded the scope and selectivity of C-H functionalization reactions. sigmaaldrich.com

Hydrogenation and Hydrofunctionalization Reactions

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental reaction in both laboratory and industrial settings. Phosphine ligands play a crucial role in tuning the activity and selectivity of transition metal hydrogenation catalysts. prochemonline.com Rhodium complexes containing bis(ditertiaryphosphine) ligands, for example, are active catalysts for the hydrogenation of various substrates. researchgate.net The nature of the phosphine ligand, including the length of the alkyl chain connecting the phosphorus atoms in bidentate ligands, can impact the catalytic activity. researchgate.net

In the context of benzene hydrogenation to cyclohexane, theoretical studies on platinum surfaces suggest a stepwise addition of hydrogen atoms. teledos.gr While this specific example pertains to heterogeneous catalysis, the principles of ligand effects on metal centers are broadly applicable to homogeneous hydrogenation as well. Chelating bis(phosphinidene) ligands stabilized by N-heterocyclic carbenes have also been explored in rhodium-catalyzed hydrogenation, with the counter-ion found to significantly influence catalytic activity. chemrxiv.org

Hydrogenation of Alkenes

The hydrogenation of alkenes, a fundamental reaction in organic synthesis, involves the addition of hydrogen across a carbon-carbon double bond to yield a saturated alkane. libretexts.org This process is thermodynamically favorable but requires a catalyst to proceed at a reasonable rate. libretexts.org Metal complexes containing diphosphine ligands derived from this compound can serve as effective catalysts for this transformation.

The catalytic cycle for alkene hydrogenation typically involves the following key steps:

Oxidative Addition: The metal center, often in a low oxidation state, reacts with dihydrogen (H₂) to form a dihydride complex.

Alkene Coordination: The alkene substrate coordinates to the metal center.

Migratory Insertion: One of the hydride ligands migrates to one of the carbon atoms of the coordinated alkene, forming a metal-alkyl intermediate.

Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the formation of the saturated alkane and regenerating the active catalyst.

While specific data on the use of this compound-derived catalysts for a wide range of alkenes is not extensively detailed in the provided search results, the general principles of catalytic hydrogenation using similar phosphine-metal complexes are well-established. libretexts.orgnih.gov For instance, molybdenum-sulfur complexes have demonstrated catalytic activity in the hydrogenation of various aromatic and aliphatic alkenes. nih.gov Similarly, mononuclear calcium complexes have been shown to effectively catalyze the hydrogenation of a variety of alkenes under mild conditions. rsc.org

The table below illustrates the general applicability of catalytic hydrogenation for various alkene substrates, a reaction for which complexes of this compound could be tailored.

Table 1: Examples of Catalytic Hydrogenation of Various Alkenes

| Alkene Substrate | Product | Catalyst Type (General) |

|---|---|---|

| Styrene | Ethylbenzene | Transition Metal-Phosphine Complex |

| 1-Octene | Octane | Transition Metal-Phosphine Complex |

| Cyclohexene | Cyclohexane | Transition Metal-Phosphine Complex |

Hydroarylation and Hydration of Alkynes

Hydroarylation and hydration of alkynes are important atom-economical reactions that lead to the formation of valuable vinylarenes and carbonyl compounds, respectively. Metal complexes derived from diphosphine ligands are known to catalyze these transformations.

In a study on the catalytic activity of a gold(I) complex containing 1,2-bis(diphenylphosphino)benzene (B85067) monoxide, high activity was observed for the hydroarylation of ethylpropiolate. rsc.org Electron-rich arenes were found to add rapidly to the carbon-carbon triple bond. rsc.org Although this study used a 1,2-substituted benzene derivative, the principles can be extended to catalysts derived from this compound.

Binuclear nickel catalysis has also been employed for the alkyne dimerization-hydroarylation to form pentasubstituted 1,3-dienes. nih.gov This highlights the potential of multi-metallic systems in promoting complex transformations of alkynes. nih.gov Copper-promoted hydration of 2-fluorophenylacetylene derivatives has also been reported, leading to the formation of benzo[b]furans and benzo[b]thiophenes. beilstein-journals.org

The following table provides examples of hydroarylation and hydration reactions of alkynes catalyzed by transition metal complexes.

Table 2: Catalytic Hydroarylation and Hydration of Alkynes

| Alkyne Substrate | Reagent | Product | Catalyst Type (General) |

|---|---|---|---|

| Phenylacetylene | Benzene | (E/Z)-Stilbene | Gold or Platinum Complex |

| Phenylacetylene | Water | Acetophenone | Gold or Ruthenium Complex |

| Ethylpropiolate | Anisole | Ethyl 3-anisylacrylate | Gold-phosphine Complex |

Other Catalytic Applications

The catalytic utility of metal complexes featuring ligands derived from this compound extends beyond hydrogenation and alkyne functionalization.

N-Formylation of Amines

N-formylation of amines is a crucial transformation for the synthesis of formamides, which are important intermediates in the production of pharmaceuticals and other fine chemicals. While direct evidence for the use of this compound-based catalysts in this specific reaction is limited in the provided results, related pincer-metal complexes have shown activity in similar dehydrogenative coupling reactions. researchgate.net For instance, a (tBu2NNN)RuCl2(PPh3) catalyst has been used to convert benzene-1,2-diamines to benzimidazoles, a process that involves dehydrogenation. researchgate.net This suggests the potential for designing catalysts based on this compound for N-formylation reactions, which often proceed through a dehydrogenative pathway.

β-Boration of α,β-Unsaturated Amides

The β-boration of α,β-unsaturated carbonyl compounds, including amides, is a valuable method for synthesizing β-boryl carbonyl compounds, which are versatile building blocks in organic synthesis. Copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds has been shown to be significantly accelerated by the addition of alcohol additives. organic-chemistry.org While the specific ligand used in this study was DPEphos, the results highlight the effectiveness of copper-diphosphine systems in this transformation. organic-chemistry.org It is conceivable that copper complexes of ligands derived from this compound could also effectively catalyze this reaction.

The table below summarizes the β-boration of an α,β-unsaturated amide.

Table 3: Copper-Catalyzed β-Boration of an α,β-Unsaturated Amide

| Substrate | Reagent | Product | Catalyst System (General) |

|---|---|---|---|

| N,N-dimethylcinnamamide | Bis(pinacolato)diboron | N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-phenylpropanamide | CuCl/Diphosphine Ligand/NaOt-Bu |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing existing catalysts and designing new, more efficient ones. Mechanistic investigations often involve a combination of experimental techniques, such as in-situ spectroscopy, and computational methods, like Density Functional Theory (DFT) calculations. ruhr-uni-bochum.de

For palladium-catalyzed cross-coupling reactions, which share mechanistic features with many of the catalytic applications discussed, DFT studies have been employed to elucidate the reaction mechanisms. ruhr-uni-bochum.de These studies have investigated the geometries and energies of starting materials, products, intermediates, and transition states of the catalytic cycle. ruhr-uni-bochum.de For example, in the copper/palladium-catalyzed decarboxylative cross-coupling of benzoates with aryl halides, a key finding was that the transmetalation step has a comparably high barrier to the previously assumed rate-determining decarboxylation step. ruhr-uni-bochum.de

In the context of asymmetric hydrocyanation of hydrazones catalyzed by a calcium-BINOL phosphate (B84403) complex, DFT calculations have been used to propose a full catalytic cycle. beilstein-journals.org These computational studies can provide valuable insights into the roles of the metal center, ligands, and substrates throughout the reaction, helping to explain observed stereoselectivities and reactivities. beilstein-journals.org

While specific mechanistic studies focused solely on catalysts derived from this compound are not detailed in the provided results, the general approaches and findings from related systems provide a strong framework for understanding their catalytic behavior.

Applications in Advanced Materials Science

Development of New Materials with Tailored Properties

The core advantage of 1,4-bis(dichlorophosphino)benzene lies in its capacity to serve as a starting point for materials with designed functionalities. The dichlorophosphino groups are highly susceptible to nucleophilic substitution, allowing for the attachment of various organic side groups. For instance, reaction with Grignard reagents or organolithium compounds can replace the chlorine atoms with alkyl or aryl groups, leading to the formation of tertiary phosphines like 1,4-bis(diphenylphosphino)benzene (B73501). google.com These resulting phosphine (B1218219) ligands are pivotal in coordination chemistry.

The rigid benzene (B151609) backbone combined with the tunable electronic and steric nature of the phosphorus centers makes these derivatives valuable as ligands for metal catalysts or as building blocks for supramolecular structures. libretexts.org Research has shown that such derivatives are valuable precursors for creating binuclear complexes, coordination polymers, and even materials considered for use as organic wires or in metal-organic frameworks. researchgate.netnih.gov The ability to systematically alter the substituents on the phosphorus atoms allows for the fine-tuning of the electronic, steric, and coordination properties of the final material. manchester.ac.uklibretexts.org

Electronic Device Applications

The integration of phosphorus atoms into conjugated organic systems is a strategy for developing novel semiconducting materials. The 1,4-phenylene unit present in this compound is a common component in conductive polymers, and the addition of phosphine groups can significantly modulate the material's electronic characteristics.

Polymers derived from precursors like this compound, such as poly(arylene phosphine)s, are investigated for their semiconducting properties. mit.edu The phosphorus atoms in the polymer backbone can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for electronic device performance. While many advanced materials are synthesized from related chlorinated benzene compounds, the fundamental reactions are analogous. wikipedia.org The ability to create either electron-donating or electron-withdrawing phosphine centers by choosing appropriate substituents allows for the engineering of both n-type and p-type semiconductor properties within these materials. libretexts.org

The development of materials for optoelectronics, including Organic Light-Emitting Diodes (OLEDs), often relies on conjugated polymers that exhibit fluorescence or phosphorescence. Poly(arylene ethynylene)s, which share structural similarities with polymers derivable from this compound, are noted for their electroluminescent properties and application in sensing devices. mit.edu The incorporation of phosphorus can create materials with unique photophysical properties suitable for emissive layers in OLEDs. The rigid 1,4-phenylene linker helps to maintain conjugation, while the phosphine units can be functionalized to tune the emission color and efficiency of the resulting material.

Luminescent Materials

The creation of novel luminescent materials is an active area of research where organophosphorus compounds play a significant role. The electronic interplay between the phosphorus atoms and the aromatic system in derivatives of this compound can lead to materials with interesting photoluminescent properties. These materials can be designed for applications ranging from chemical sensors to luminescent probes. The synthesis of polymerized compositions for luminescent materials often involves precursors that can be functionalized to control optical effects like photosensitivity and emission spectra. google.com

Polymer Chemistry

As a bifunctional monomer, this compound is a candidate for the synthesis of various specialty polymers. Its defined geometry and reactive sites are ideal for creating polymers with a regular, well-defined structure.

Poly(organophosphazenes) are a class of inorganic-organic hybrid polymers with a backbone consisting of alternating phosphorus and nitrogen atoms (-P=N-). umich.edu These polymers are known for their wide range of properties, which can be tuned by altering the organic side groups attached to the phosphorus atoms. rsc.org

The synthesis of poly(organophosphazenes) typically involves the substitution of chlorine atoms on a pre-formed poly(dichlorophosphazene) (B1141720) chain. nih.govosti.gov However, alternative routes can involve the condensation of monomers containing P-Cl bonds. While the most common precursor is hexachlorocyclotriphosphazene, the fundamental reactivity of the P-Cl bond in this compound makes it a potential monomer for condensation polymerization with nitrogen-containing nucleophiles (like primary amines or azides) to form poly(organophospha-λ⁵-azenes). researchgate.netnih.govresearchgate.net In such a polymer, the rigid 1,4-phenylene units would be incorporated directly into the polymer backbone, linking the phosphorus atoms and imparting significant thermal stability and conformational rigidity to the resulting material.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₄Cl₄P₂ |

| Molecular Weight | 279.86 g/mol |

| CAS Number | 10498-56-3 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Formation of Chelate Polymers

The bifunctional nature of this compound, with two dichlorophosphino groups positioned at opposite ends of the benzene ring, theoretically allows it to act as a building block for chelate polymers. In such a role, the phosphorus atoms can donate their lone pair of electrons to metal centers, forming coordination bonds. The "chelate effect" would arise from the multiple coordination sites provided by the ligand, potentially leading to polymers with enhanced thermal and chemical stability.

The general reaction would involve the condensation of this compound with metal precursors. The properties of the resulting polymer, such as its chain length, solubility, and thermal stability, would be influenced by the choice of the metal and the reaction conditions. However, detailed studies demonstrating the synthesis and characterization of chelate polymers specifically derived from this compound are not extensively documented in publicly available research.

Advanced Coatings

The reactive P-Cl bonds in this compound suggest its potential as a component in the formulation of advanced coatings. These reactive sites could be exploited to create strong covalent bonds with substrate surfaces or with other components of a coating formulation, such as crosslinkers or binders. This could lead to coatings with improved adhesion, durability, and chemical resistance.

Nanomaterials and Nanostructure Fabrication

While the direct use of this compound in nanomaterial fabrication is not widely reported, its structural analogues offer insights into its potential. For example, benzene derivatives with multiple dichlorophosphino groups are considered valuable precursors for coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials can be engineered at the nanoscale to create structures with high surface areas and tailored pore sizes, suitable for applications in catalysis, gas storage, and sensing.

The rigid, linear geometry of the 1,4-isomer could be advantageous in the rational design of one-dimensional nanostructures or ordered porous networks. The reaction of this compound with metal nodes could, in principle, lead to the formation of well-defined nanostructures.

Organic Wires

The concept of "organic wires" involves the creation of one-dimensional molecular structures capable of conducting electrical current. The delocalized π-system of the benzene ring in this compound, coupled with the potential for extended conjugation through the phosphorus atoms, makes it a candidate for incorporation into such structures.

Theoretical and Computational Investigations of 1,4 Bis Dichlorophosphino Benzene

Quantum Chemical Calculations